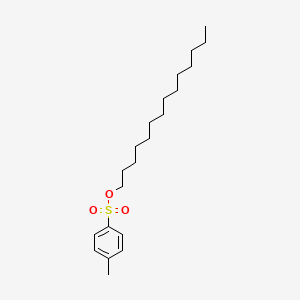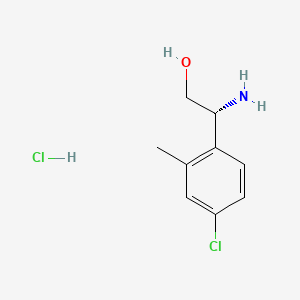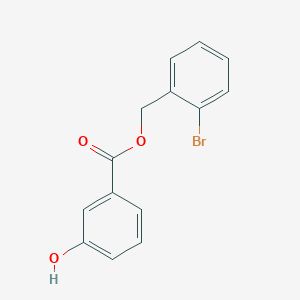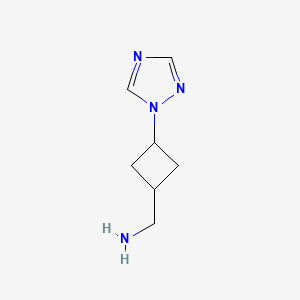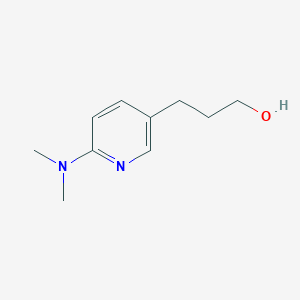![molecular formula C14H15NO B13557297 (r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol is a chiral compound with a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol typically involves the use of biphenyl derivatives as starting materials. One common method is the reduction of a corresponding ketone or aldehyde derivative using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in larger quantities while maintaining high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound to produce different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A simpler analog with a single phenyl ring.
Biphenyl-2-ylmethanol: A related compound with a similar biphenyl structure but different functional groups.
2-Aminobiphenyl: Another biphenyl derivative with an amino group at a different position.
Uniqueness
®-2-([1,1’-Biphenyl]-2-yl)-2-aminoethan-1-ol is unique due to its chiral nature and specific structural arrangement.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChI Key |
BIMIHJHBORQVQC-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


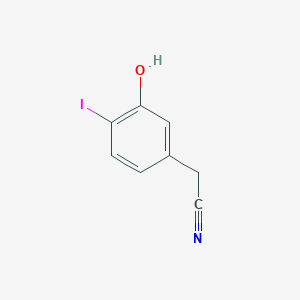
![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
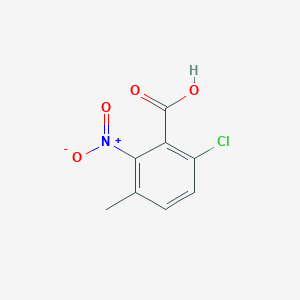

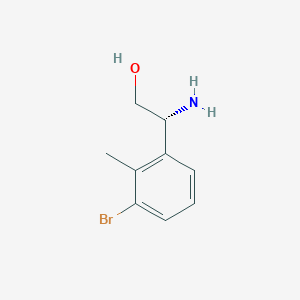
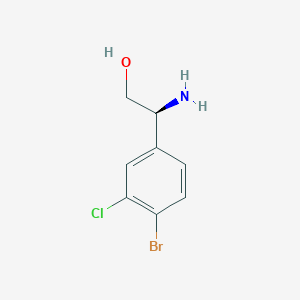
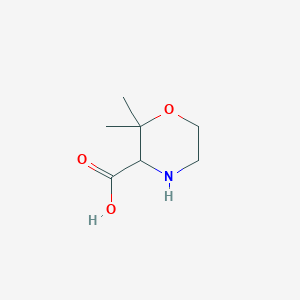
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
